molecular formula C6H13N B1582981 1-Ethylpyrrolidine CAS No. 7335-06-0

1-Ethylpyrrolidine

Cat. No.: B1582981
CAS No.: 7335-06-0
M. Wt: 99.17 g/mol
InChI Key: ONQBOTKLCMXPOF-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are cyclic secondary amines. It has the molecular formula C6H13N and a molecular weight of 99.17 g/mol . This compound is characterized by a five-membered ring structure with an ethyl group attached to the nitrogen atom. It is a colorless liquid that is miscible with water and most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . Another method involves the annulation reaction of 4-hydroxybutyraldehyde with ethylamine .

Industrial Production Methods: The industrial production of this compound typically involves the continuous tube- or tube bundle reactor method, where the catalyst is arranged as a fixed-bed and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylpyrrolidine involves its interaction with various molecular targets and pathways. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. For example, it can catalyze the fusion of transport vesicles within the Golgi cisternae, which is essential for vesicle-mediated transport .

Comparison with Similar Compounds

Uniqueness: 1-Ethylpyrrolidine is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and interaction with biological targets .

Biological Activity

1-Ethylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research. Its derivatives and related compounds have been studied for their potential therapeutic applications, particularly in drug discovery and development. This article aims to explore the biological activity of this compound, highlighting key findings from recent studies, case analyses, and relevant data.

This compound, with the chemical formula C₆H₁₁NO, is classified as a cyclic amine. It is structurally related to pyrrolidine, a five-membered ring compound. The presence of the ethyl group at the nitrogen atom enhances its solubility and reactivity, making it a versatile scaffold for drug design.

Biological Activities

1. Anti-inflammatory Properties
Research has indicated that pyrrolidine derivatives exhibit significant anti-inflammatory activity. For instance, studies have shown that compounds derived from pyrrolidine can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. Specifically, certain derivatives demonstrated selectivity towards COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antitumor Activity
The biological activity of this compound extends to its derivatives being evaluated for antitumor properties. In vitro studies have shown that specific compounds containing the pyrrolidine moiety can induce apoptosis in cancer cell lines. For example, derivatives synthesized from 2-(aminomethyl)-1-ethylpyrrolidine have been reported to exhibit cytotoxic effects against various cancer cell types, indicating their potential as lead compounds in anticancer drug development .

3. Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound derivatives have yielded promising results. Research has indicated that these compounds can enhance neuronal survival and function in models of neurodegeneration. In particular, poly(N-ethyl pyrrolidine methacrylamide) has been shown to facilitate effective delivery of RNA interference (RNAi) therapeutics to neural cells, enhancing gene silencing capabilities while maintaining low toxicity .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCompound/DerivativeMechanism of ActionReference
Anti-inflammatoryVarious Pyrrolidine DerivativesInhibition of COX-2 and LOX
Antitumor2-(Aminomethyl)-1-ethylpyrrolidineInduction of apoptosis in cancer cell lines
NeuroprotectivePoly(N-ethyl pyrrolidine methacrylamide)Enhanced RNAi delivery to neural cells

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the effects of a series of pyrrolidine derivatives on COX-2 inhibition. The researchers found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent inhibition compared to standard NSAIDs . This suggests that modifications to the pyrrolidine structure can lead to improved selectivity and efficacy.

Case Study 2: Antitumor Efficacy
In another investigation, a derivative of 2-(aminomethyl)-1-ethylpyrrolidine was tested against human breast cancer cell lines. Results indicated that this compound reduced cell viability by over 70% at concentrations as low as 10 µM, demonstrating significant antitumor potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethylpyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves alkylation of pyrrolidine with ethyl halides or reductive amination. A documented approach uses n-butylamine and 1,4-dichlorobutane under controlled temperatures (80–115°C) with aluminum oxide as a catalyst . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios. Purity is enhanced via distillation and validated using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For example, GC analysis in confirmed >98% purity for derivatives under optimized conditions.

Q. How can NMR spectroscopy be employed to confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For 2-(aminomethyl)-1-ethylpyrrolidine, characteristic signals include:

  • ¹H NMR : δ 1.2–1.4 ppm (triplet, CH2CH3), δ 2.3–2.7 ppm (multiplet, pyrrolidine ring protons), δ 3.1 ppm (singlet, NH2) .
  • ¹³C NMR : δ 48.2 ppm (ethyl CH2), δ 56.8 ppm (pyrrolidine carbons). Integration ratios and coupling constants should align with expected molecular symmetry and substituent effects.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : this compound is flammable (flash point: 57°C) and corrosive. Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials.
  • Storage : In airtight containers away from oxidizers, at temperatures <25°C .

Advanced Research Questions

Q. How can enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine be determined using HPLC with pre-column derivatization?

  • Methodological Answer : Derivatization with 4-nitrobenzoic acid enhances UV detectability. Optimal separation on a Chiralcel OD-H column uses n-hexane:ethanol (98:2 v/v) with 0.2% triethylamine at 1.0 mL/min flow rate and 25°C . Validation parameters include:

  • Precision : RSD <1.41% for intra-/inter-day assays .
  • Linearity : R² >0.999 for 10–500 µg/mL .
  • LOD/LOQ : 0.5 µg/mL and 1.5 µg/mL, respectively .
    • Table 1 : Effect of Flow Rate on Resolution (Chiralcel OD-H)
Flow Rate (mL/min)Retention Time (min)Resolution (Rs)
0.522.32.1
1.018.71.9
1.515.21.6

Q. What thermodynamic parameters govern the chiral recognition of this compound derivatives in HPLC?

  • Methodological Answer : Enantiomeric separation is enthalpy-driven (ΔH° <0). Using the Van’t Hoff equation, plot ln(k) vs. 1/T to calculate ΔH° and ΔS° from slope and intercept. For 2-(aminomethyl)-1-ethylpyrrolidine derivatives, ΔH° ranges from -8.2 to -12.5 kJ/mol, indicating stronger interactions at lower temperatures .

Q. How should researchers resolve contradictions in experimental data, such as conflicting retention times in chiral separations?

  • Methodological Answer :

Replicate Experiments : Confirm reproducibility under identical conditions (e.g., column lot, mobile phase pH) .

Parameter Optimization : Adjust additives (e.g., triethylamine concentration) to mitigate peak tailing .

Cross-Validation : Compare results across columns (e.g., Chiralcel OD-H vs. Kromasil CHI-DMB) .

Data Transparency : Document all variables (temperature, humidity) and share raw data for peer review .

Q. What role does this compound play in polymer chemistry, particularly in anion-exchange membranes?

  • Methodological Answer : Quaternized this compound enhances ionic conductivity in poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) membranes. For example, PPO functionalized with this compound achieves 27 mS/cm conductivity at 80°C and retains >87% stability in 1 M KOH after 500 hours . Key characterization techniques include FTIR (quaternary ammonium peaks at 1480 cm⁻¹) and electrochemical impedance spectroscopy.

Q. Data Integrity and Reproducibility

  • Best Practices :
    • Material Characterization : Report NMR, HPLC, and elemental analysis for all novel compounds .
    • Supplementary Data : Archive raw chromatograms, spectral scans, and synthetic protocols in public repositories .
    • Conflict Resolution : Use statistical tools (e.g., ANOVA) to assess variability and validate hypotheses .

Properties

IUPAC Name

1-ethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBOTKLCMXPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223595
Record name 1-Ethylpyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-06-0
Record name 1-Ethylpyrrolidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylpyrrolidine
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Record name 1-Ethylpyrrolidine
Source EPA DSSTox
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Record name 1-ethylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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